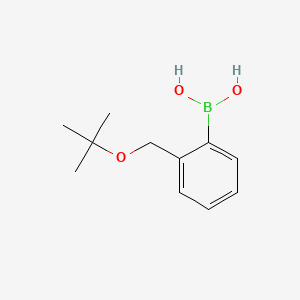

2-(tert-Butoxymethyl)phenylboronic acid

Description

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began in 1860 with the first synthesis of a boronic acid by Edward Frankland. However, the field remained relatively niche until the mid-20th century. The pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his work on hydroboration, marked a turning point. His discoveries unlocked the vast potential of organoboranes as versatile synthetic intermediates.

A pivotal moment for arylboronic acids came with the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979. This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, proved to be remarkably robust, tolerant of a wide range of functional groups, and environmentally benign. sigmaaldrich.com The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi. This accolade cemented the importance of organoboron compounds, particularly arylboronic acids, as mainstays in modern organic synthesis.

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are prized in organic synthesis for a multitude of reasons. They are generally stable, crystalline solids that are often easy to handle and purify. Their low toxicity compared to other organometallic reagents makes them more environmentally friendly.

The primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for the synthesis of biaryls—a common structural motif in pharmaceuticals and advanced materials. sigmaaldrich.com Beyond this, arylboronic acids participate in a wide array of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and as catalysts in their own right. Their versatility allows for the creation of a diverse range of compounds from relatively simple starting materials.

Overview of Ortho-Substituted Phenylboronic Acids

The placement of substituents on the phenyl ring of a boronic acid can dramatically influence its reactivity and physical properties. Ortho-substituted phenylboronic acids, where a functional group is positioned adjacent to the boronic acid moiety, are of particular interest. The proximity of the ortho-substituent can lead to unique steric and electronic effects.

For instance, an ortho-substituent can influence the rotational barrier around the carbon-boron bond, leading to atropisomerism in the products of cross-coupling reactions. beilstein-journals.orgnih.gov Furthermore, certain ortho groups can engage in intramolecular interactions with the boronic acid, such as chelation, which can modulate the reactivity of the boron center or influence the stereochemical outcome of a reaction. nih.gov This ability to fine-tune the properties of the boronic acid through ortho-substitution provides chemists with a powerful tool for controlling reaction pathways and accessing complex molecular targets. Some ortho-substituted phenylboronic acids, like certain 2-formylphenylboronic acids, can exist in equilibrium with a cyclic benzoxaborole form, which can exhibit distinct biological activities. nih.gov

Scope and Academic Relevance of 2-(tert-Butoxymethyl)phenylboronic Acid Research

While the broader class of ortho-substituted phenylboronic acids has been extensively studied and utilized, the specific compound This compound has a more limited presence in dedicated academic research literature. Its primary role appears to be that of a specialized building block, available commercially for use in synthetic campaigns where the introduction of a tert-butoxymethyl group at the ortho position is desired.

The tert-butoxymethyl group is a bulky ether substituent. In the context of a phenylboronic acid, this group can exert significant steric influence in cross-coupling reactions, potentially controlling the orientation of the resulting biaryl products. It can also serve as a protected form of a hydroxymethyl group, with the tert-butyl group being removable under specific acidic conditions to reveal the more reactive primary alcohol.

Despite its potential utility, detailed studies focusing on the synthesis, unique reactivity, and specific applications of This compound are not widely represented in peer-reviewed journals. Its academic relevance is therefore primarily as a reagent within larger synthetic projects rather than as a subject of focused research itself. Further investigation into its specific catalytic applications or its role in the synthesis of novel, sterically hindered biaryl compounds could represent an area for future academic exploration.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTUWARSDLQBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396541 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373384-12-4 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butoxymethyl Phenylboronic Acid

Established Pathways for Arylboronic Acid Synthesis

The formation of the carbon-boron bond in arylboronic acids is a cornerstone of modern synthetic chemistry. The primary methods involve either the reaction of a nucleophilic aryl species with a boron electrophile or the catalyzed coupling of an aryl electrophile with a boron-containing reagent.

Preparation via Organometallic Reagents

The classical approach to arylboronic acid synthesis involves the generation of a highly reactive organometallic intermediate, which then undergoes borylation. This strategy offers a direct and often high-yielding route to the desired products.

The reaction of an aryl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis, is a long-standing and widely used method for preparing arylboronic acids. The process begins with the formation of the Grignard reagent from the corresponding aryl halide, typically an aryl bromide or iodide, and magnesium metal. This organomagnesium species then acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed to yield the arylboronic acid.

For the synthesis of 2-(tert-Butoxymethyl)phenylboronic acid, this pathway would commence with 1-bromo-2-(tert-butoxymethyl)benzene (B7867257). The formation of the Grignard reagent, 2-(tert-butoxymethyl)phenylmagnesium bromide, followed by reaction with a trialkyl borate, would furnish the target boronic acid after workup. The general conditions for this type of transformation are well-established.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-Bromo-2-(tert-butoxymethyl)benzene | 1. Mg, 2. B(OiPr)₃, 3. H₃O⁺ | THF | 0 to rt | High |

This table presents a representative, hypothetical reaction based on established Grignard-mediated borylation methodologies.

An alternative to Grignard reagents is the use of organolithium species. These can be generated either through halogen-lithium exchange from an aryl halide or by direct deprotonation of an aromatic C-H bond, a process known as directed ortho-metalation (DoM). The ether oxygen in the tert-butoxymethyl group of tert-butoxymethylbenzene can act as a directing group, facilitating the selective removal of a proton at the ortho position by a strong base like tert-butyllithium (B1211817) (t-BuLi). The resulting aryllithium intermediate can then be trapped with a trialkyl borate to form the desired boronic ester. orgsyn.orgorganic-chemistry.orgsemanticscholar.org

This directed metalation strategy is particularly advantageous as it allows for the direct functionalization of a C-H bond, avoiding the need for a pre-installed halogen. The reaction is typically carried out at low temperatures in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

| Starting Material | Reagents | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| tert-Butoxymethylbenzene | 1. t-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 to rt | 2-(tert-Butoxymethyl)phenylboronic acid |

This table illustrates a plausible synthetic route via directed ortho-metalation based on general principles.

Transition Metal-Catalyzed Boronylation

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.

The Miyaura borylation is a prominent example of a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov A variety of palladium catalysts and ligands have been developed to facilitate this transformation, allowing for the borylation of a wide range of aryl substrates. rsc.orgliberty.edu

For the synthesis of this compound, the starting material would be 1-bromo-2-(tert-butoxymethyl)benzene. The reaction with B₂pin₂ in the presence of a suitable palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate (B1210297) (KOAc) would yield the corresponding pinacol (B44631) boronate ester, which can then be hydrolyzed to the boronic acid.

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1-Bromo-2-(tert-butoxymethyl)benzene | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80-100 |

This table outlines typical conditions for a Miyaura borylation reaction applied to the synthesis of the target compound.

A more recent and highly atom-economical approach is the direct borylation of aromatic C-H bonds catalyzed by iridium complexes. escholarship.orgcore.ac.uk This methodology allows for the conversion of unactivated C-H bonds into C-B bonds, often with high regioselectivity. The selectivity is typically governed by steric factors, with borylation occurring at the least sterically hindered position. However, the presence of directing groups can influence the regiochemical outcome.

In the case of tert-butoxymethylbenzene, the ether substituent can direct the iridium catalyst to the ortho position, leading to the formation of this compound derivatives. researchgate.netmsu.edu This method is attractive due to its directness and the avoidance of pre-functionalized starting materials. The reaction is typically carried out with a diboron reagent and an iridium catalyst, often in a hydrocarbon solvent at elevated temperatures.

| Substrate | Boron Reagent | Catalyst System | Solvent | Temperature (°C) |

|---|---|---|---|---|

| tert-Butoxymethylbenzene | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Cyclohexane | 80-100 |

This table provides representative conditions for an iridium-catalyzed C-H borylation.

Derivatization of Pre-functionalized Aromatic Precursors

This approach begins with an aromatic ring already bearing the tert-butoxymethyl group or a suitable precursor, followed by the introduction of the boronic acid functionality.

A common and well-established method for synthesizing arylboronic acids is through the use of organometallic intermediates derived from aryl halides. uwindsor.ca This strategy, applied to this compound, would typically start from 1-halo-2-(tert-butoxymethyl)benzene.

The process generally follows one of two main pathways:

Halogen-Metal Exchange: The aryl halide (typically a bromide or iodide) is treated with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). This generates an aryllithium intermediate which is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final boronic acid. rsc.org

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. researchgate.net This method often offers milder reaction conditions and broader functional group tolerance compared to the halogen-metal exchange route.

A hypothetical reaction scheme starting from 1-bromo-2-(tert-butoxymethyl)benzene is outlined below.

| Step | Reagent/Condition | Intermediate/Product | Pathway |

| 1 | n-BuLi, THF, -78 °C | 2-(tert-Butoxymethyl)phenyllithium | Halogen-Metal Exchange |

| 2 | B(OiPr)₃, then H₃O⁺ | This compound | Halogen-Metal Exchange |

| or | |||

| 1 | B₂pin₂, Pd catalyst, Base | This compound pinacol ester | Miyaura Borylation |

| 2 | Hydrolysis | This compound | Miyaura Borylation |

An alternative strategy involves modifying a functional group already present on the phenylboronic acid scaffold. Starting with either 2-formylphenylboronic acid or 2-cyanophenylboronic acid, a two-step sequence can be envisioned to form the tert-butoxymethyl group.

First, the aldehyde or nitrile functionality must be reduced to a primary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for the formyl group. The product of this reduction is 2-(hydroxymethyl)phenylboronic acid, a stable and commercially available compound. sigmaaldrich.com

The second step is the etherification of the hydroxymethyl group to form the tert-butyl ether. This can be accomplished by reacting 2-(hydroxymethyl)phenylboronic acid with isobutene in the presence of a strong acid catalyst. researchgate.net This reaction selectively forms the desired ether without affecting the boronic acid moiety under controlled conditions.

| Starting Material | Step 1: Reagent | Intermediate | Step 2: Reagent | Final Product |

| 2-Formylphenylboronic acid | NaBH₄ | 2-(Hydroxymethyl)phenylboronic acid | Isobutene, H⁺ catalyst | This compound |

| 2-Cyanophenylboronic acid | LiAlH₄ (or similar) | 2-(Hydroxymethyl)phenylboronic acid | Isobutene, H⁺ catalyst | This compound |

Specific Synthetic Routes to this compound

These routes focus on creating the C-B bond at the ortho position, guided by the pre-existing substituent.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of substituted aromatic rings. semanticscholar.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. semanticscholar.org

Alkoxy groups, such as the tert-butoxymethyl group, can serve as effective DMGs. semanticscholar.org In this approach, the starting material would be tert-butoxymethylbenzene. Treatment with a strong base like sec-butyllithium (B1581126) or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), would generate the ortho-lithiated species. This intermediate is then trapped with a trialkyl borate electrophile, followed by hydrolysis to yield this compound. cardiff.ac.uk This method is highly efficient for installing the boronic acid group specifically at the C2 position.

The target molecule, this compound, is achiral, and therefore its synthesis does not require stereochemical control. However, the principles of stereocontrol are crucial in the synthesis of other substituted phenylboronic acids where chirality is a key feature.

Stereochemical control is typically exerted in syntheses of phenylboronic acids that possess chiral centers, for instance, in benzylic side chains attached to the ring. Methodologies for achieving this include:

Asymmetric Catalysis: Using chiral catalysts to control the formation of a stereocenter. For example, the asymmetric conjugate addition of arylboronic acids to enones, catalyzed by chiral transition metal complexes, can generate products with high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a stereoselective reaction. Once the desired stereochemistry is set, the auxiliary is removed.

Substrate Control: A pre-existing stereocenter within the substrate molecule can influence the stereochemical outcome of a subsequent reaction at a different site on the molecule.

While not directly applicable to the synthesis of this compound itself, these strategies are fundamental in the broader field of arylboronic acid synthesis for applications in pharmaceuticals and materials science where specific stereoisomers are required.

Reactivity and Organic Transformations of 2 Tert Butoxymethyl Phenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The cornerstone of boronic acid chemistry is the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the precise construction of biaryl structures.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. For 2-(tert-Butoxymethyl)phenylboronic acid, the reaction facilitates the synthesis of ortho-substituted biaryls. The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The success of the Suzuki-Miyaura coupling of sterically hindered partners like this compound is highly dependent on the careful selection of the catalytic system. The bulky ortho-substituent can impede the crucial transmetalation step.

Catalyst Precursors: While various palladium sources can be effective, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings, preformed Pd(0) complexes or specialized precatalysts that generate monoligated Pd(0) species are often superior.

Ligands: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich monophosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps while preventing the formation of inactive palladium complexes. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in couplings involving ortho-substituted boronic acids by creating a sterically demanding and electronically favorable environment around the palladium center.

Bases: A base is essential for the activation of the boronic acid and facilitation of the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield, with stronger, more soluble bases often being preferred for hindered substrates.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 |

This table represents typical conditions optimized for sterically hindered couplings and serves as a starting point for reactions involving this compound. Specific optimization would be required.

The utility of this compound is defined by its ability to couple with a wide range of electrophilic partners.

Aryl Halides/Triflates: This boronic acid is expected to couple efficiently with a variety of aryl and heteroaryl bromides, iodides, and triflates. Modern catalytic systems show high tolerance for diverse functional groups on the electrophilic partner, including esters, ketones, nitriles, and protected amines. Electron-deficient aryl halides typically react faster than electron-rich ones. Due to the steric hindrance of the boronic acid, coupling with other ortho-substituted aryl halides can be particularly challenging, often requiring highly active catalysts.

Alkenyl Halides/Triflates: Coupling with alkenyl halides and triflates provides access to substituted styrenes and related structures. These reactions generally proceed with retention of the double bond geometry.

Alkyl Halides/Triflates: The Suzuki-Miyaura coupling of arylboronic acids with sp³-hybridized alkyl electrophiles is more challenging due to slower oxidative addition and the potential for β-hydride elimination. However, specialized palladium catalysts, often employing ligands like Buchwald's phosphines or N-heterocyclic carbenes (NHCs), have been developed to facilitate these transformations.

Table 2: Hypothetical Substrate Scope for Suzuki-Miyaura Coupling of this compound

| Electrophile Type | Example Electrophile | Expected Product Structure | Typical Yield Range |

|---|---|---|---|

| Aryl Bromide | 4-Bromoanisole | 2-(tert-Butoxymethyl)-4'-methoxy-1,1'-biphenyl | Good to Excellent |

| Aryl Chloride | 4-Chlorobenzonitrile | 4'-(tert-Butoxymethyl)-[1,1'-biphenyl]-4-carbonitrile | Moderate to Good |

| Heteroaryl Bromide | 2-Bromopyridine | 2-(2-(tert-Butoxymethyl)phenyl)pyridine | Good |

| Alkenyl Bromide | (E)-β-Bromostyrene | (E)-1-(2-(tert-Butoxymethyl)phenyl)-2-phenylethene | Good |

Yields are estimations based on reactions with similarly hindered boronic acids and are highly dependent on optimized reaction conditions.

The ortho tert-butoxymethyl group is a key controller of selectivity. In reactions with polyhalogenated aromatics, the inherent electronic and steric differences between the halogen positions often dictate the site of coupling (regioselectivity).

Furthermore, the significant steric bulk of the tert-butoxymethyl group can restrict rotation around the newly formed biaryl C-C bond. If the electrophilic partner is also appropriately substituted, this can lead to the formation of stable atropisomers—stereoisomers arising from hindered rotation. The development of atroposelective Suzuki-Miyaura couplings, using chiral ligands to control the stereochemical outcome, is an advanced area of research. The 2-(tert-Butoxymethyl)phenyl group is an ideal candidate for inclusion in molecules targeted for atroposelective synthesis, as its size provides a substantial rotational barrier.

While palladium catalysis is dominant, other transition metals can also mediate important transformations of boronic acids.

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols, to form C-N and C-O bonds, respectively. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is mechanistically distinct from the Suzuki-Miyaura coupling and typically proceeds via an oxidative pathway involving Cu(II) and Cu(III) intermediates. wikipedia.org

For this compound, the CEL coupling would provide a direct route to ortho-substituted anilines, diaryl ethers, and related structures. The reaction is often performed under mild conditions, sometimes at room temperature and open to the air, making it an attractive alternative to palladium-catalyzed methods. wikipedia.org However, the steric hindrance of the ortho-substituent can also pose a challenge in this reaction, potentially requiring higher catalyst loadings, specific ligands (such as diamines or phenanthrolines), or elevated temperatures to achieve good conversion.

Table 3: Potential Chan-Evans-Lam Couplings with this compound

| Coupling Partner (Nu-H) | Product Type | General Conditions |

|---|---|---|

| Aniline | Diaryl Amine | Cu(OAc)₂, Pyridine, CH₂Cl₂, Air, RT |

| Phenol (B47542) | Diaryl Ether | Cu(OAc)₂, Base, Toluene, 80 °C |

These represent general protocols for the Chan-Evans-Lam reaction; specific conditions for this compound would need experimental validation.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Nickel-Catalyzed Functionalization Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids, including this compound, are competent coupling partners in these transformations. The functionalization typically involves the reaction of the arylboronic acid with an organic electrophile, such as an aryl halide or triflate.

The general catalytic cycle for a nickel-catalyzed Suzuki-Miyaura type cross-coupling involves the oxidative addition of an organic halide to a Ni(0) complex, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. The transmetalation step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

In the case of this compound, the presence of the bulky ortho-substituent can influence the reaction's efficiency. The tert-butoxymethyl group may sterically hinder the approach of the boronic acid to the nickel center during the transmetalation step. However, this steric hindrance can sometimes be exploited to achieve selective ortho-functionalization in other contexts. The electronic properties of the substituent also play a role, though the tert-butoxymethyl group is considered relatively electronically neutral. Nickel catalysis is often favored for challenging cross-couplings, and various ligand systems have been developed to facilitate reactions with sterically demanding substrates. mdpi.comumich.edu For instance, N-heterocyclic carbene (NHC) ligands or phosphine ligands with specific steric and electronic properties can promote efficient coupling even with ortho-substituted arylboronic acids.

Below is a representative table of nickel-catalyzed cross-coupling reactions with various ortho-substituted phenylboronic acids, illustrating typical conditions and outcomes.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling with Ortho-Substituted Phenylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Methylphenylboronic acid | 4-Chloroanisole | NiCl₂ (dppe) | K₃PO₄ | Toluene | 85 |

| 2-Methoxyphenylboronic acid | 4-Iodotoluene | Ni(acac)₂ / PCy₃ | K₃PO₄ | Dioxane | 92 |

| 2-iso-Propylphenylboronic acid | 1-Bromo-4-fluorobenzene | NiCl₂(dppp) | Cs₂CO₃ | THF | 78 |

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysts are highly effective in mediating a variety of organic transformations, including the addition of arylboronic acids to unsaturated systems and cycloaddition reactions. nih.gov this compound can serve as a source of the 2-(tert-butoxymethyl)phenyl group in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones, esters, and other electron-deficient alkenes.

The mechanism typically involves the transmetalation of the aryl group from the boron atom to the rhodium(I) center, often facilitated by a base. The resulting aryl-rhodium(I) species then undergoes insertion across the carbon-carbon double bond of the activated alkene. Subsequent protonolysis or reductive elimination yields the final product and regenerates the active rhodium catalyst. Chiral ligands can be employed to render these additions enantioselective. nih.gov

While direct [n+m] cycloaddition reactions where the arylboronic acid itself is a component of the ring are less common, they can be involved in tandem processes. For example, a rhodium-catalyzed addition could be followed by an intramolecular cyclization. The steric bulk of the 2-(tert-butoxymethyl) group on the phenylboronic acid would be a significant factor in these reactions, potentially influencing regioselectivity and diastereoselectivity in the addition step. Compared to less hindered arylboronic acids, reactions involving this compound might require higher temperatures or more active catalytic systems to achieve comparable yields.

The table below shows examples of rhodium-catalyzed 1,4-additions of arylboronic acids to illustrate the scope of the reaction.

Table 2: Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to Enones

| Arylboronic Acid | Enone | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Cyclohexen-2-one | [Rh(acac)(CO)₂] / BINAP | KOH | Dioxane/H₂O | 98 |

| 4-Methoxyphenylboronic acid | Methyl vinyl ketone | [RhCl(cod)]₂ / dppb | K₂CO₃ | Toluene/H₂O | 95 |

| 3-Chlorophenylboronic acid | Benzylideneacetone | [Rh(OH)(cod)]₂ | Et₃N | THF | 91 |

Petasis Borono-Mannich Reactions and Mannich-type Additions

The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in synthetic chemistry for the rapid construction of complex amine-containing molecules from simple, readily available starting materials.

The reaction proceeds through the condensation of the amine and the aldehyde to form an iminium ion intermediate. Simultaneously, the boronic acid can react with the aldehyde, particularly if it contains a hydroxyl group in the α-position (like glyoxylic acid or salicylaldehyde), to form a boronate ester. This activation facilitates the transfer of the organic group from boron to the electrophilic iminium carbon. The reaction is often performed at room temperature or with gentle heating and tolerates a wide range of functional groups. mdpi.com

Synthesis of Substituted Amines and Amino Acids

This compound is an excellent substrate for the Petasis reaction, enabling the synthesis of amines and amino acids bearing the sterically hindered 2-(tert-butoxymethyl)phenyl moiety.

When this compound is reacted with a secondary amine and an aldehyde (e.g., formaldehyde), the product is a tertiary amine. A key application of the PBM reaction is the synthesis of α-amino acids. mdpi.comnih.gov By using an amine and glyoxylic acid as the carbonyl component, the reaction yields an N-substituted α-amino acid. If ammonia (B1221849) is used as the amine source, an α-amino acid is formed directly. This provides a straightforward route to novel, non-proteinogenic amino acids that can be used as building blocks in medicinal chemistry and materials science. The reaction of this compound, an amine, and glyoxylic acid would produce an N-substituted-2-(tert-butoxymethyl)phenylglycine derivative.

Table 3: Examples of the Petasis Borono-Mannich Reaction for Amine and Amino Acid Synthesis

| Boronic Acid | Amine | Carbonyl | Product Type | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Piperidine | Glyoxylic acid | α-Amino acid derivative | Ethanol | 92 |

| Vinylboronic acid | Dibenzylamine | Formaldehyde | Allylic amine | Dichloromethane | 85 |

| 4-Tolylboronic acid | Morpholine | Salicylaldehyde | Substituted amine | Toluene | 89 |

Reactions Involving the Boronic Acid Moiety

Reversible Esterification with Diols and Polyols

A fundamental characteristic of boronic acids is their ability to undergo reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. researchgate.net This reaction is an equilibrium process, the position of which is highly dependent on the pH of the medium, the concentration of the diol, and the inherent affinity between the specific boronic acid and diol.

The boron atom in a boronic acid is Lewis acidic and exists in a trigonal planar geometry. It can accept a hydroxide (B78521) ion to form a more stable, tetrahedral boronate anion. This tetrahedral form reacts much more readily with diols than the neutral trigonal acid. nih.gov Consequently, the formation of boronate esters is favored in neutral to basic aqueous solutions where the concentration of the boronate anion is higher. The equilibrium can be shifted back towards the free boronic acid and diol by lowering the pH. This pH-dependent reversible binding is the basis for many applications, including sensors for saccharides, drug delivery systems, and purification resins. researchgate.net this compound participates in this equilibrium, forming boronate esters with various diols and polyols such as glucose, fructose, or sorbitol.

The stability of the resulting boronate ester is influenced by the stereochemical arrangement of the hydroxyl groups on the diol. Diols with a syn-coplanar arrangement, such as those found in the furanose form of fructose, typically exhibit higher binding constants.

Table 4: Representative Association Constants (Kₐ) for Phenylboronic Acid with Various Polyols at pH 7.4

| Polyol | Association Constant (Kₐ, M⁻¹) |

|---|---|

| Glucose | 9.5 |

| Galactose | 19.2 |

| Mannose | 6.3 |

| Fructose | 430 |

Electrophilic and Nucleophilic Reactions at Boron

The boron atom in this compound exhibits dual reactivity. It acts as an electrophile (Lewis acid) due to its vacant p-orbital, readily accepting a pair of electrons from a nucleophile. This interaction forms a tetracoordinate boronate "ate" complex. nih.gov Common nucleophiles include hydroxide ions, fluoride (B91410) ions, and organometallic reagents.

The formation of this "ate" complex is a crucial step in many reactions involving boronic acids. For example, in the Suzuki-Miyaura coupling, the addition of a base (e.g., hydroxide or carbonate) converts the boronic acid to a more reactive boronate species, which is essential for the transmetalation step.

Conversely, the formation of the boronate complex enhances the nucleophilicity of the organic group attached to the boron. Once the "ate" complex is formed, the 2-(tert-butoxymethyl)phenyl group becomes more electron-rich and is more readily transferred to an electrophilic metal center (as in cross-coupling) or another electrophile. This transformation of an electrophilic boron center into a platform for delivering a nucleophilic organic group is a cornerstone of the utility of organoboronic acids in modern organic synthesis. researchgate.net For example, carbanions generated from organolithium or Grignard reagents can add to the boron atom, forming a boronate complex which can then undergo further reactions, such as rearrangement or subsequent trapping with an electrophile.

Oxidative Transformations of the Carbon-Boron Bond

The carbon-boron (C-B) bond of arylboronic acids is susceptible to oxidative cleavage, a transformation that typically yields phenols. This process is of significant synthetic utility, providing a valuable method for the introduction of a hydroxyl group onto an aromatic ring. Common reagents employed for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a base, and peroxy acids.

The generally accepted mechanism for this oxidation involves the initial formation of a boronate "ate" complex upon addition of the oxidant to the boron center. This is followed by a 1,2-aryl migration from the boron to the oxygen atom, culminating in the hydrolysis of the resulting borate (B1201080) ester to afford the corresponding phenol and boric acid.

For this compound, the oxidative transformation of the C-B bond is expected to proceed in a similar fashion, yielding 2-(tert-butoxymethyl)phenol. The presence of the ortho-tert-butoxymethyl substituent may influence the rate of this reaction. Research on other ortho-substituted phenylboronic acids has shown that both electronic and steric factors can affect the oxidative stability of the C-B bond. nih.gov For instance, ortho-substituents capable of intramolecular coordination with the boron atom can enhance stability towards oxidation. nih.gov While the ether oxygen in the tert-butoxymethyl group is a potential coordinating atom, the steric bulk of the tert-butyl group might hinder an optimal geometry for strong intramolecular B-O interaction.

The electronic nature of the tert-butoxymethyl group, being weakly electron-donating, is not expected to significantly alter the inherent reactivity of the C-B bond towards oxidation compared to unsubstituted phenylboronic acid. However, the steric hindrance imparted by this bulky ortho-substituent could play a more dominant role, potentially modulating the approach of the oxidizing agent to the boron center.

Table 1: Expected Products of Oxidative C-B Bond Transformations

| Starting Material | Oxidizing Agent | Expected Major Product |

| This compound | H₂O₂ / NaOH | 2-(tert-Butoxymethyl)phenol |

| This compound | Oxone® | 2-(tert-Butoxymethyl)phenol |

Influence of the Ortho-tert-Butoxymethyl Substituent on Reactivity

The presence of a substituent at the ortho-position to the boronic acid group can profoundly influence the molecule's reactivity through a combination of steric and electronic effects, as well as potential intramolecular interactions.

Ortho-substituents containing a Lewis basic atom, such as oxygen or nitrogen, can engage in intramolecular coordination with the vacant p-orbital of the boron atom. This interaction can lead to the formation of a five- or six-membered ring, which can stabilize the boronic acid and influence its reactivity. In the case of this compound, the ether oxygen of the substituent could potentially coordinate to the boron atom.

However, studies on other ortho-alkoxyphenylboronic acids have revealed that the formation and strength of such intramolecular interactions are highly dependent on the specific alkoxy group and the solid-state packing or solution conditions. researchgate.net For instance, in some di-ortho-alkoxyphenylboronic acids, monomeric structures stabilized by intramolecular hydrogen bonds are observed in the crystal lattice, in contrast to the typical dimeric structures of many phenylboronic acids. researchgate.net

Electronically, the tert-butoxymethyl group is considered to be a weak electron-donating group through induction. This electronic effect can subtly influence the nucleophilicity of the aryl group in cross-coupling reactions. In electrophilic aromatic substitution reactions, an alkoxy group is typically an ortho-, para-director. youtube.commasterorganicchemistry.com However, the primary role of the tert-butoxymethyl group in the context of the reactivity of the boronic acid is more likely to be dominated by its steric presence.

Table 2: Predicted Influence of the Ortho-tert-Butoxymethyl Group on Reactivity

| Property | Predicted Effect | Rationale |

| Acidity | Decreased | Steric hindrance may inhibit the formation of the tetrahedral boronate anion. nih.gov |

| Oxidative Stability | Potentially increased | Steric bulk could hinder the approach of the oxidizing agent. |

| Suzuki-Miyaura Coupling | May proceed at a slower rate | Steric hindrance can impede transmetalation. |

The chiral environment created by a bulky ortho-substituent can, in principle, be exploited to induce stereoselectivity in reactions. While there is a lack of specific literature examples employing this compound for this purpose, the concept of using ortho-directing groups to control stereochemistry is well-established in asymmetric catalysis.

For a reaction occurring at a prochiral center in a molecule reacting with this compound, the sterically demanding ortho-substituent could favor the formation of one diastereomer over the other by creating a more sterically hindered face for the approach of a reagent.

In the context of enantioselective catalysis, while the boronic acid itself is not chiral, it could be a component of a chiral ligand or be used in a reaction catalyzed by a chiral catalyst. In such scenarios, the conformationally restricted environment imposed by the ortho-tert-butoxymethyl group could enhance the transmission of stereochemical information from the catalyst to the substrate, potentially leading to higher enantiomeric excesses. However, without specific experimental data, this remains a theoretical possibility based on principles of asymmetric synthesis.

Advanced Mechanistic Investigations and Computational Studies of Reactions Involving 2 Tert Butoxymethyl Phenylboronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis. For an arylboronic acid like 2-(tert-Butoxymethyl)phenylboronic acid, this cycle would principally involve a palladium catalyst and proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net

Oxidative Addition Pathways

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. illinois.edunih.gov This step involves the cleavage of the carbon-halide bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. The rate and success of this step are influenced by the nature of the halide, the ligands on the palladium, and the solvent. nih.gov For a reaction involving this compound, the aryl halide partner would first react with the Pd(0) species to form an arylpalladium(II) halide complex, which then enters the next stage of the cycle.

Transmetalation Mechanisms and Intermediates

Transmetalation is the key step where the organic group from the boronic acid is transferred to the palladium(II) center. rsc.org This process is often the rate-determining step and is highly sensitive to the reaction conditions, particularly the base. researchgate.net The generally accepted mechanism involves the activation of the boronic acid by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate species. researchgate.net This boronate then reacts with the arylpalladium(II) halide complex.

Two primary pathways for transmetalation are often considered:

The "Boronate" Pathway: The base coordinates to the boron atom, forming a tetracoordinate boronate. This species is more reactive and facilitates the transfer of the aryl group to the palladium center, displacing the halide. The formation of a Pd-O-B linkage is proposed as a key intermediate. illinois.edu

Alternative Pathways: Under certain conditions, direct reaction of the neutral boronic acid with a palladium-hydroxo or -alkoxo complex can also lead to transmetalation. rsc.org

For this compound, the bulky tert-butoxymethyl group at the ortho position could sterically influence the approach to the palladium center and potentially affect the stability of the transmetalation intermediates.

A hypothetical data table illustrating the kind of information that would be sought in such a study is presented below.

| Intermediate Type | Key Bond | Proposed Structure |

| Pre-transmetalation complex | Pd-O | LnPd(Ar)-O-B(OH)(Ar') |

| Transmetalation transition state | C-Pd, C-B | [LnPd(Ar)(Ar')---X]- |

Note: This table is illustrative and not based on experimental data for the specific compound.

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. umb.edu This step is typically concerted and requires the two organic groups to be in a cis orientation on the palladium complex. umb.edu The electronic properties and steric bulk of the ligands and the coupling partners can significantly impact the rate of reductive elimination. nih.govresearchgate.net In the context of a reaction with this compound, a diarylpalladium(II) intermediate would undergo reductive elimination to yield the biaryl product.

Role of Lewis Acidic Boron in Reaction Pathways

The boron atom in boronic acids is Lewis acidic, meaning it can accept a pair of electrons. nih.govsemanticscholar.org This property is fundamental to its role in the catalytic cycle, particularly in the transmetalation step where it interacts with the base. mdpi.com Beyond the primary catalytic cycle, the Lewis acidity of boron can be exploited in other types of reactions. Organoboron acids can act as catalysts themselves by activating substrates through coordination. nih.gov While the primary role of this compound in cross-coupling is as a nucleophilic partner, its inherent Lewis acidity is a key feature governing its reactivity.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of catalytic reactions. unt.edu

Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Profiles

DFT calculations allow for the modeling of the entire catalytic cycle, providing insights into the structures of intermediates and transition states, as well as their relative energies. nih.govresearchgate.net This information helps to identify the rate-determining step and understand the factors that control the reaction's efficiency and selectivity. figshare.com

A DFT study on a cross-coupling reaction involving this compound would aim to:

Map the Energy Profile: Calculate the Gibbs free energy of each intermediate and transition state along the reaction coordinate for the oxidative addition, transmetalation, and reductive elimination steps.

Visualize Key Structures: Determine the three-dimensional structures of the reactants, intermediates, transition states, and products.

Analyze Electronic Effects: Investigate how the electronic properties of the 2-(tert-Butoxymethyl)phenyl group influence the stability of various species in the catalytic cycle.

Evaluate Steric Hindrance: Quantify the steric impact of the ortho-substituent on the energy barriers of the different steps.

Below is a hypothetical table summarizing the type of data a DFT study might generate for the key steps in a Suzuki-Miyaura reaction.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |

| Oxidative Addition | 15.2 | No |

| Transmetalation | 22.5 | Yes |

| Reductive Elimination | 18.7 | No |

Note: This table contains hypothetical data for illustrative purposes.

Such computational studies provide a molecular-level understanding that is often difficult to obtain through experimental methods alone and are crucial for the rational design of more efficient catalysts and reaction conditions. researchgate.netmdpi.com

Molecular Dynamics Simulations of Solvent and Ligand Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the temporal evolution of a chemical system. In the context of this compound, MD simulations can unravel the profound influence of solvents and ligands on its conformational landscape and reaction pathways.

The choice of solvent is paramount in any chemical transformation, as it can stabilize or destabilize reactants, transition states, and products to varying degrees. MD simulations can model the explicit interactions between the boronic acid and individual solvent molecules, capturing the dynamic hydrogen-bonding networks and electrostatic interactions that govern the solvation process. For instance, simulations in polar protic solvents versus aprotic solvents would likely reveal significant differences in the orientation and accessibility of the boronic acid moiety for subsequent reactions.

Ligand effects, particularly in the context of metal-catalyzed reactions where boronic acids are common coupling partners, are also amenable to study via MD simulations. By introducing a ligand-bound metal catalyst into the simulation box with this compound, it is possible to observe the initial binding events, conformational changes in both the boronic acid and the catalyst, and the subsequent steps of the catalytic cycle. These simulations can provide critical insights into the role of the ligand in promoting or hindering the reaction, information that is invaluable for catalyst design and optimization.

Table 1: Representative Data from Hypothetical Molecular Dynamics Simulations of this compound in Different Solvents

| Solvent | Average B-O Bond Length (Å) | Average Dihedral Angle (C-C-B-O) (°) | Radial Distribution Function g(r) Peak (Solvent-Boron) (Å) |

| Water | 1.37 ± 0.02 | 178 ± 5 | 2.8 |

| Tetrahydrofuran (B95107) | 1.36 ± 0.03 | 175 ± 8 | 3.5 |

| Toluene | 1.35 ± 0.04 | 170 ± 12 | 4.2 |

Note: The data in this table is illustrative and intended to represent the type of information that could be generated from molecular dynamics simulations. Actual values would be derived from specific research studies.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the study of this compound and its derivatives, QSAR can be a predictive powerhouse for designing new molecules with enhanced properties.

To construct a QSAR model, a dataset of structurally related boronic acid derivatives with experimentally determined activities is required. A multitude of molecular descriptors for each compound are then calculated, encompassing constitutional, topological, geometrical, and electronic properties. These descriptors quantify various aspects of the molecular structure, such as size, shape, branching, and charge distribution.

Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like random forests and support vector machines, are then employed to build a mathematical model that links the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics.

Table 2: Key Molecular Descriptors for QSAR Analysis of Phenylboronic Acid Derivatives

| Descriptor | Description | Potential Influence on Reactivity |

| LogP | Octanol-water partition coefficient | Affects solubility and transport to the reaction site. |

| Molecular Weight | Mass of the molecule | Can influence diffusion rates and steric hindrance. |

| Dipole Moment | Measure of molecular polarity | Impacts interactions with polar solvents and reagents. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relates to the electron-donating or accepting ability of the molecule. |

| Steric Parameters (e.g., Taft's Es) | Quantify the steric bulk of substituents | Directly impacts the accessibility of the boronic acid group. |

This table provides examples of descriptors that would be relevant in a QSAR study of this compound derivatives.

Based on a comprehensive review of available scientific literature, it is not possible to provide detailed research findings and specific examples for the compound “this compound” that precisely match the requested outline. The applications described, such as its specific use in the total synthesis of a named natural product or in the design of a particular chiral ligand, are not documented in readily accessible chemical databases and journals for this exact compound.

While the principles of its reactivity can be inferred from similar ortho-alkoxy phenylboronic acids, providing such information would be speculative and would not meet the requirement for scientifically accurate, detailed research findings on the specified subject. The tert-butoxymethyl group serves as a protecting group for a hydroxyl function, indicating the compound's utility as a precursor for ortho-hydroxybiaryl structures via Suzuki-Miyaura coupling. The steric bulk of this group would also be expected to influence stereoselectivity in atroposelective syntheses.

However, without specific published examples, a thorough and factual article adhering strictly to the provided outline cannot be constructed. To do so would require presenting general concepts as specific findings for this molecule, which would be scientifically inaccurate. Therefore, the requested article cannot be generated.

Applications in Advanced Synthetic Methodologies

Contributions to Materials Science and Functional Materials Development

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the applications of 2-(tert-Butoxymethyl)phenylboronic acid in the development of advanced materials. While the broader class of phenylboronic acids has been investigated for various roles in materials science, specific data and research findings for this particular compound in the areas outlined below are not available in the public domain.

No specific research articles or patents were identified that describe the use of This compound as a precursor for optoelectronic materials. The role of boronic acid derivatives in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other semiconductor materials is an active area of research, but studies explicitly employing the tert-butoxymethyl substituted variant are not documented in available scientific literature.

While phenylboronic acids are known to participate in the formation of polymers and supramolecular structures through various interactions, including the formation of boronate esters with diols, there is no specific information available on the incorporation of This compound into polymeric chains or its use as a building block in supramolecular assemblies. Research detailing its polymerization behavior, or its self-assembly into defined supramolecular architectures, has not been found.

The use of phenylboronic acids in layer-by-layer (LbL) film assembly is a documented technique, often leveraging the reversible covalent interactions between boronic acids and diol-containing polymers. However, a thorough search of scientific databases did not yield any studies that specifically utilize This compound for the construction of LbL films. Consequently, there are no available data on its performance or specific characteristics in this application.

Biological and Medicinal Chemistry Research Perspectives of Boronic Acid Derivatives

Design of Bioconjugates and Molecular Probes

Bioconjugates are hybrid molecules that link a biomolecule with another chemical moiety, such as a probe or a drug, to create constructs with novel functions. rsc.org The reversible covalent bonding capability of boronic acids makes them particularly useful in this context, allowing for the design of stimuli-responsive systems for drug delivery, imaging, and diagnostics. rsc.orgresearchgate.net

A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs abundant in carbohydrates. nih.govmdpi.comrsc.org This interaction forms the basis for developing sensors that can detect and quantify saccharides in biological fluids. researchgate.net

The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized) and the anionic, tetrahedral boronate ester (sp³ hybridized) formed upon diol binding. nih.gov This equilibrium is pH-dependent; binding is generally favored at pH values above the pKa of the boronic acid. nih.gov The binding affinity is influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, and the stereochemical fit between the two molecules. nih.gov For instance, boronic acids tend to bind more strongly to saccharides with cis-diols on a furanose (five-membered) ring, like fructose, compared to those on a pyranose (six-membered) ring, like glucose. nih.gov

This binding event can be transduced into a detectable signal, commonly fluorescence. rsc.org Fluorescent reporters can be incorporated into the boronic acid molecule. Upon saccharide binding, the change in hybridization and electronic properties of the boron atom modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. nih.govfrontiersin.org For example, systems based on intramolecular charge transfer (ICT) show a fluorescence increase upon binding as the sp³ hybridization of the boron in the boronate ester disrupts the ICT process. nih.gov

Table 1: Binding Affinities of Phenylboronic Acid (PBA) Derivatives for Various Saccharides This table presents representative data for the broader class of phenylboronic acids to illustrate typical binding interactions.

| Boronic Acid Derivative | Saccharide | Binding Constant (Ka, M-1) | pH | Reference |

| Phenylboronic acid (PBA) | D-Fructose | 3.3 x 103 | 7.72 | nih.gov |

| Phenylboronic acid (PBA) | D-Galactose | 44 | 7.72 | nih.gov |

| Phenylboronic acid (PBA) | D-Glucose | 6.6 | 7.72 | nih.gov |

| Diboronic Acid Probe (PDBA) | D-Glucose | 7.1 x 102 | 7.4 | acs.org |

| Water-Soluble Diboronic Acid Probe (Ca-CDBA) | D-Glucose | 4.5 x 103 | 7.4 | acs.org |

Lectins are natural proteins that recognize and bind to specific carbohydrate structures. Due to their crucial roles in biological processes and as disease markers, there is significant interest in developing synthetic mimics, known as artificial lectins. tandfonline.com Boronic acids are excellent candidates for this purpose, earning the moniker "borono-lectins." nih.govtandfonline.com

Combinatorial approaches, such as creating libraries of boronic acid-functionalized peptides, have been used to identify synthetic lectins with high selectivity for specific glycoproteins. nih.govumassmed.edu These synthetic lectins offer advantages over their natural counterparts, including greater stability, ease of synthesis, and lower cost. nih.gov For example, bovine serum albumin (BSA) has been conjugated with phenylboronic acid (PBA) in a controlled manner to create lectin mimetics that demonstrate glycan recognition capabilities. acs.org These artificial lectins can be used to recognize aberrant glycosylation patterns that are hallmarks of diseases like cancer. umassmed.edu

The ability of boronic acids to target cell-surface carbohydrates, particularly the overexpressed sialic acids on cancer cells, makes them valuable for cell labeling and targeted therapies. nih.govthno.org Sialic acid contains a glycerol-like side chain with vicinal diols that can be recognized by phenylboronic acid at physiological pH. nih.gov Fluorescently tagged boronic acid probes can thus be used for imaging and discriminating between different cell types based on their surface glycan profile. rsc.org

Beyond carbohydrate recognition, boronic acids are employed in protein labeling through bio-orthogonal chemical reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to label proteins that have been genetically encoded with aryl halides. axonmedchem.com A biotin-functionalized arylboronic acid, for example, can be coupled to a protein containing a phenylhalide, allowing for subsequent detection or signal enhancement with streptavidin conjugates. axonmedchem.com This method provides a highly chemoselective way to modify proteins in complex biological environments, even on the surface of living cells. axonmedchem.com

Enzymatic Inhibition and Targeted Therapeutic Agent Development

The electrophilic nature of the boron atom allows it to form reversible covalent adducts with nucleophilic amino acid residues in the active sites of enzymes, such as serine or threonine. This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids potent transition-state analog inhibitors. mdpi.commdpi.comasm.org This principle has led to the development of several clinically successful drugs. mdpi.comnih.gov

Boronic acids have been extensively developed as inhibitors of proteases, particularly serine proteases. benthamdirect.com The proteasome, a multi-subunit protease complex crucial for protein degradation, is a key target in cancer therapy. The boronic acid moiety in inhibitors like bortezomib forms a stable, yet reversible, tetrahedral complex with the hydroxyl group of the N-terminal threonine residue in the proteasome's active site. mdpi.comnih.gov This inhibition disrupts protein homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. thno.orgmdpi.com

The development of dipeptidyl boronic acids was a significant advance, leading to potent and selective inhibitors like bortezomib and ixazomib. mdpi.comnih.gov The peptide portion of the molecule provides specificity by interacting with the substrate-binding pockets of the enzyme, while the boronic acid "warhead" forms the covalent bond with the catalytic residue. acs.org Research has also explored boronic acid derivatives of darunavir as highly potent inhibitors of HIV-1 protease. acs.org

Table 2: Inhibitory Activity of Selected Boronic Acid-Based Protease Inhibitors This table includes data for well-known boronic acid inhibitors to exemplify their potency.

| Inhibitor | Target Enzyme | Inhibitory Constant (IC50 or Ki) | Disease Target | Reference |

| Bortezomib | 20S Proteasome | IC50 = 7.05 nM | Multiple Myeloma | nih.gov |

| Ixazomib | 20S Proteasome | - | Multiple Myeloma | mdpi.comnih.gov |

| B-Darunavir (analog) | HIV-1 Protease | Ki < 0.4 pM | HIV/AIDS | acs.org |

| Dipeptide Boronic Acid (Compound 15) | 20S Proteasome | IC50 = 4.60 nM | Cancer | nih.gov |

| Talabostat (Val-Boro-Pro) | Dipeptidyl Peptidases (DPP) | - | Cancer | nih.gov |

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acids have emerged as a powerful class of β-lactamase inhibitors (BLIs). nih.gov They function as Boronic Acid Transition State Inhibitors (BATSIs), where the boron atom is attacked by the catalytic serine residue present in class A, C, and D β-lactamases. mdpi.comasm.org This forms a reversible tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, effectively blocking the enzyme's activity. mdpi.comasm.org

The success of this strategy is exemplified by vaborbactam, a cyclic boronic acid derivative approved for clinical use in combination with the carbapenem antibiotic meropenem. mdpi.comnih.gov Extensive research has focused on developing acyclic BATSIs with broad-spectrum activity against various β-lactamases, including difficult-to-inhibit carbapenemases like KPC-2. mdpi.comasm.org Furthermore, boronic acids are being investigated as inhibitors for metallo-β-lactamases (MBLs), which use zinc ions for catalysis. In this case, the boronic acid forms a covalent adduct with a catalytic hydroxide (B78521) anion in the active site. nih.govmdpi.comnih.gov

Table 3: Inhibitory Activity of Boronic Acid Derivatives Against β-Lactamases

| Inhibitor | Target Enzyme(s) | Inhibitory Constant (Ki) | Reference |

| Vaborbactam | KPC-2 (Class A) | 63 nM | mdpi.comnih.gov |

| Taniborbactam | KPC-2, CTX-M, AmpC, OXA | - | mdpi.com |

| S02030 (BATSI) | KPC-2 (Class A) | 18 nM | asm.org |

| MB_076 (BATSI) | KPC-2 (Class A) | 35 nM | asm.org |

| Compound 10a (Triazole-based) | AmpC (Class C) | 140 nM | mdpi.comnih.gov |

| Compound 5 (Triazole-based) | KPC-2 (Class A) | 730 nM | mdpi.comnih.gov |

Concepts in Responsive Biomaterials and Diagnostics

Phenylboronic acid (PBA) and its derivatives have become a significant area of research in biomedical applications due to their unique ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.govnih.gov This characteristic is central to their use in creating "smart" biomaterials that can respond to specific biological stimuli. The compound 2-(tert-Butoxymethyl)phenylboronic acid, as a member of this class, is positioned within this research landscape. Its potential is derived from the fundamental chemical principles governing phenylboronic acids.

Glucose-Responsive Systems and Insulin (B600854) Delivery Principles

The development of glucose-responsive systems, particularly for automated insulin delivery, is a primary focus in diabetes management. Phenylboronic acid-based materials are at the forefront of this research. rsc.orgresearchgate.netnih.gov The core principle lies in the reversible esterification reaction between the boronic acid group and the cis-diol groups present in glucose. nih.gov

In an aqueous environment, PBA exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral anionic form. nih.gov The tetrahedral form has a much higher affinity for diols like glucose. However, the pKa of simple phenylboronic acid is relatively high (typically >8.0), meaning that under physiological pH (~7.4), only a small fraction is in the active anionic state, leading to weak glucose binding. nih.govrsc.org

When glucose concentrations increase (hyperglycemia), the equilibrium shifts. Glucose binds to the phenylboronic acid moieties within a polymer matrix (such as a hydrogel), leading to a structural change. This can manifest in several ways to trigger insulin release:

Competitive Binding: Insulin can be chemically modified with a diol-containing molecule and then complexed with the PBA-functionalized polymer. In a high-glucose environment, the glucose molecules competitively displace the modified insulin, releasing it from the matrix.

Swelling/Shrinking Mechanism: The binding of glucose to the PBA groups can increase the charge density within a hydrogel, leading to increased electrostatic repulsion and swelling of the gel. This expansion of the polymer mesh allows entrapped insulin to diffuse out. researchgate.net Conversely, in some systems, the crosslinking dissociation upon glucose binding can reduce shell density and release the drug. researchgate.net

Micelle Disassembly: Amphiphilic block copolymers containing PBA can self-assemble into micelles that encapsulate insulin. Glucose binding can alter the hydrophilic-lipophilic balance of the polymer, causing the micelles to destabilize and release their insulin cargo. nih.gov

Research has focused on chemically modifying the PBA structure to lower its pKa, thereby increasing its sensitivity to glucose at physiological pH. rsc.org While specific studies detailing the use of this compound in these systems are not prominent in the literature, its fundamental structure allows it to participate in these glucose-binding interactions, making it a candidate for incorporation into such responsive biomaterials.

Table 1: Principles of PBA-Based Glucose-Responsive Insulin Delivery

| Mechanism | Principle | Consequence of High Glucose |

|---|---|---|

| Competitive Displacement | Insulin is pre-bound to the PBA polymer via a diol linker. | Glucose outcompetes the bound insulin, causing its release. |

| Hydrogel Swelling | PBA moieties are incorporated into a crosslinked hydrogel network. | Glucose binding increases charge, causing the hydrogel to swell and release trapped insulin. |

| Micelle Destabilization | PBA is part of an amphiphilic copolymer forming insulin-loaded micelles. | Glucose binding alters polymer hydrophilicity, leading to micelle disassembly and insulin release. |

Diagnostic Tool Development (e.g., Biosensors)

The specific and reversible binding of boronic acids to cis-diols also makes them excellent candidates for use as synthetic receptors in diagnostic tools and biosensors. nih.govnih.gov These sensors can be designed to detect a wide range of biologically important molecules that contain diol groups, such as carbohydrates, glycoproteins, and ribonucleic acids. nih.gov

The development of boronic acid-based biosensors often relies on coupling the binding event to a measurable signal. This can be achieved through several methods:

Electrochemical Sensing: Phenylboronic acid derivatives can be synthesized with an electroactive group (e.g., ferrocene). When the boronic acid binds to a target analyte (like a glycoprotein), the local environment of the electroactive group changes, resulting in a detectable shift in its electrochemical signal (e.g., oxidation potential). nih.gov

Fluorescence-Based Sensing: A fluorophore can be incorporated into a boronic acid-containing molecule. The binding of a diol-containing target can either quench or enhance the fluorescence through mechanisms like photoinduced electron transfer (PET), providing a clear "on" or "off" signal.

Surface Plasmon Resonance (SPR): Boronic acid derivatives can be immobilized on a sensor surface. The binding of target molecules from a sample solution alters the refractive index at the surface, which is detected by the SPR instrument.

These biosensors are being developed for various applications, including monitoring glycoprotein cancer biomarkers and detecting bacteria. The ability of this compound to be functionalized and integrated into these signaling platforms makes it a potential component for the creation of novel diagnostic devices.

Exploration in Cancer Research Modalities

The unique chemical properties of phenylboronic acid derivatives are also being leveraged for applications in oncology, both for targeted therapy and diagnostics. nih.govthno.org The interactions of these compounds with the cancer cell microenvironment and specific surface biomarkers are key to their potential.

Sialic Acid Binding for Cancer Cell Targeting

A significant feature of many cancer cells is the overexpression of sialic acid (SA) residues on their surface glycoproteins and glycolipids. nih.gov This aberrant sialylation is linked to tumor progression and metastasis. rsc.orgsemanticscholar.org Phenylboronic acids have the ability to form covalent ester bonds with the diol groups present in sialic acid, allowing them to act as targeting ligands for cancer cells. nih.gov

A crucial aspect of this interaction is its pH dependency. The tumor microenvironment is often more acidic (pH ~6.5) than healthy tissue (pH ~7.4). The binding affinity of many phenylboronic acids to sialic acid is significantly stronger at this lower, acidic pH. nih.govrsc.org This provides a mechanism for selective targeting: a PBA-functionalized drug delivery system (e.g., a nanoparticle or micelle) could circulate with relatively low affinity for healthy cells but would bind more strongly and be taken up by cancer cells in the acidic tumor environment. bohrium.com

Heterocyclic boronic acids, in particular, have been shown to have a high affinity and selectivity for sialic acids under these acidic conditions. rsc.orgsemanticscholar.org While this compound is not a heterocyclic derivative, the general principle of pH-dependent SA binding applies to the broader class of phenylboronic acids. This characteristic allows for the design of "smart" nanomedicines that can preferentially deliver a cytotoxic payload to tumor sites, potentially increasing efficacy while reducing systemic toxicity. bohrium.com

Table 2: pH-Dependent Binding Affinity of Phenylboronic Acids to Diols

| pH Condition | Boronic Acid State | Binding Affinity to Diols | Implication for Cancer Targeting |

|---|---|---|---|

| Physiological pH (~7.4) | Predominantly trigonal (less active) | Lower | Reduced interaction with healthy cells |

| Acidic Tumor pH (~6.5) | Increased proportion of tetrahedral (active) state | Higher | Enhanced selective binding to sialic acid on cancer cells |

Mechanisms of Action in Anticancer Potential

Beyond their role as targeting agents, some phenylboronic acid derivatives exhibit intrinsic anticancer activity. The mechanisms behind this activity are varied and are an active area of investigation.

One of the most well-known mechanisms is proteasome inhibition . The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins. Its inhibition leads to the accumulation of these proteins, which can trigger cell cycle arrest and apoptosis (programmed cell death). The boronic acid moiety in compounds like bortezomib, a successful anticancer drug, forms a stable, covalent bond with the active site of the proteasome, effectively disabling it. nih.govthno.org

Other proposed mechanisms of action for different phenylboronic acid derivatives include:

Induction of Apoptosis: Studies on simple phenylboronic acids and related benzoxaboroles have shown they can induce apoptosis in cancer cell lines, such as ovarian cancer cells. This process is often mediated by the activation of key enzymes like caspase-3. nih.gov

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M or S phase. This arrest can be caused by the accumulation of cell cycle regulatory proteins like p21. nih.gov

Inhibition of Tubulin Polymerization: Some boronic-chalcone analogs have demonstrated the ability to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption interferes with cell division and can lead to apoptotic cell death. thno.org

Enzyme Inhibition: Boronic acid derivatives can act as inhibitors for other enzymes beyond the proteasome, such as GTPases, which are involved in cell signaling pathways that can promote cancer growth. nih.gov

The potential for this compound to exhibit anticancer activity would depend on its specific interactions with these cellular targets, an area that requires further dedicated research.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of arylboronic acids, including 2-(tert-Butoxymethyl)phenylboronic acid. Research is focused on developing more environmentally benign and sustainable methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of development include:

Aqueous and Micellar Media: A significant shift is underway from traditional organic solvents to water. The use of aqueous micellar solutions, created by surfactants, can create nanoreactors that enhance the solubility of organic compounds and facilitate reactions like the Suzuki-Miyaura coupling in water. rsc.orgrsc.org This approach not only reduces reliance on volatile organic compounds (VOCs) but can also lead to faster reaction rates and improved selectivity. rsc.org

Transition-Metal-Free Synthesis: While palladium catalysis is common, it presents challenges related to cost and potential metal contamination in the final products. liv.ac.uk Consequently, there is growing interest in transition-metal-free borylation methods. liv.ac.uk Techniques such as the Sandmeyer-type borylation of arylamines, which converts an amino group directly into a boronate group, offer a greener alternative by avoiding heavy-metal catalysts. liv.ac.ukorganic-chemistry.org

Energy-Efficient Processes: Future syntheses will likely incorporate energy-efficient techniques. This includes catalysis that functions effectively at room temperature, reducing the energy costs associated with heating reactions. nih.gov

The following table summarizes emerging green chemistry strategies relevant to the synthesis of arylboronic acids.

| Strategy | Description | Key Benefits |

| Aqueous Synthesis | Utilizing water as the primary solvent, often with the aid of surfactants to form micelles. rsc.org | Reduces use of hazardous organic solvents, improves safety, lowers environmental impact. rsc.org |

| Transition-Metal-Free Borylation | Methods that avoid the use of heavy-metal catalysts, such as palladium, for introducing the boronic acid group. liv.ac.uk | Avoids high costs and potential heavy-metal impurities in products. liv.ac.uk |